![molecular formula C8H11N5O4 B14639203 N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide CAS No. 55860-73-6](/img/structure/B14639203.png)
N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide is a chemical compound with the molecular formula C8H11N5O4. It is known for its unique structure, which includes both cyano and carbamoyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) as catalysts. These reagents facilitate the condensation of cyanoacetic acid with various amines to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the cyano group into other functional groups, such as amines.
Substitution: The active hydrogen on the C-2 position of the compound can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce primary amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide involves its interaction with specific molecular targets and pathways. The cyano and carbamoyl groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide include other cyanoacetamide derivatives, such as:
- N-Cyanoacetylurea
- N-Cyanoacetylthiourea
- N-Cyanoacetylhydrazine
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
55860-73-6 |
|---|---|
Molekularformel |
C8H11N5O4 |
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
[[2-(carbamoylamino)-1-cyano-2-oxoethylidene]amino] N-propylcarbamate |
InChI |
InChI=1S/C8H11N5O4/c1-2-3-11-8(16)17-13-5(4-9)6(14)12-7(10)15/h2-3H2,1H3,(H,11,16)(H3,10,12,14,15) |
InChI-Schlüssel |
BFFPDFPKQBXWMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)ON=C(C#N)C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)
![4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14639131.png)
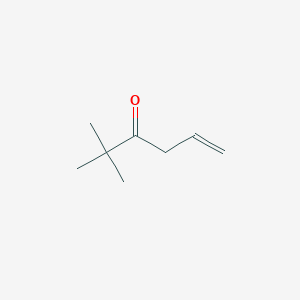
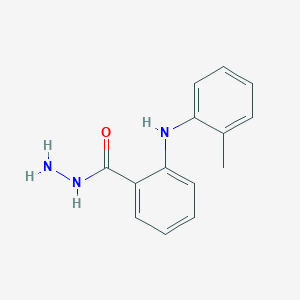
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene](/img/structure/B14639150.png)

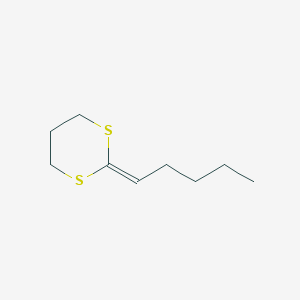
![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)
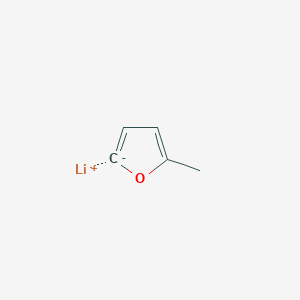
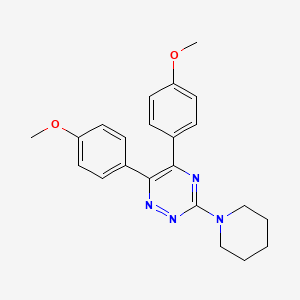
![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)
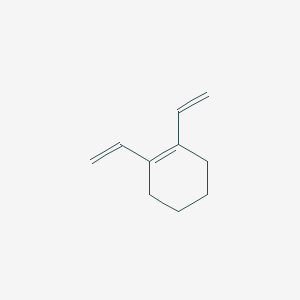
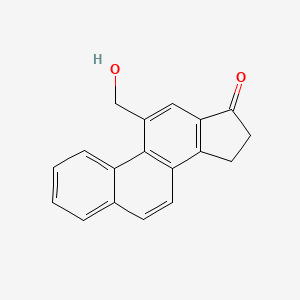
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
